molecular formula C13H12FNO2 B1321617 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 907211-31-8

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No. B1321617
M. Wt: 233.24 g/mol
InChI Key: FAWQZNACUZJAJY-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 . It is a derivative of carbazole, a class of organic compounds containing a carbazole moiety, which consists of two benzene rings fused onto a pyrrole ring .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid consists of a carbazole moiety with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position . The exact mass of the molecule is 233.08520679 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.24 g/mol. It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond. Its topological polar surface area is 53.1 Ų .

Scientific Research Applications

1. Chemo- and Regioselective Oxidation

  • Summary of Application : The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
  • Methods of Application : The process involves the use of various oxidants, solvents, and the concentration of reactants in this oxidation process . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
  • Results or Outcomes : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

2. Biological Potential of Indole Derivatives

  • Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The method involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

3. Antibacterial Activity

  • Summary of Application : N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were designed and synthesized for their potential antibacterial activity .
  • Methods of Application : The method involves the synthesis of N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
  • Results or Outcomes : The synthesized compounds were tested for their antibacterial activity .

4. Antibiotic and Antifungal Agents

  • Summary of Application : Carbazomycin skeletons, which are similar to the structure of 2,3,4,9-tetrahydro-1H-carbazoles, have been investigated as potential antibacterial, antibiotic, and antifungal agents .
  • Methods of Application : The method involves the synthesis and testing of carbazomycin skeletons .
  • Results or Outcomes : The synthesized compounds were tested for their antibacterial, antibiotic, and antifungal activities .

5. Anticancer Agents

  • Summary of Application : Tetrahydrocarbazole derivatives have exhibited anticancer activity .
  • Methods of Application : The method involves the synthesis and testing of tetrahydrocarbazole derivatives .
  • Results or Outcomes : The synthesized compounds were tested for their anticancer activities .

6. Hypoglycemic and Hypolipidemic Agents

  • Summary of Application : Tetrahydrocarbazole derivatives have shown hypoglycemic and hypolipidemic activity .
  • Methods of Application : The method involves the synthesis and testing of tetrahydrocarbazole derivatives .
  • Results or Outcomes : The synthesized compounds were tested for their hypoglycemic and hypolipidemic activities .

properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWQZNACUZJAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615804
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

CAS RN

907211-31-8
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 5-L cylindrical reactor, p-fluorophenylhydrazine HCl (400 g, 2.46 mol) was suspended in ethanol (2B) (1.2 kg; 1.5 L). The slurry was stirred and heated to 60-65° C. A solution of 4-cyclohexanone carboxylic acid ethyl ester (400 g, 2.35 mol) in ethanol (2B) (0.4 L) was added over 1 h. The reaction temperature may rise to reflux (78-82° C.). After addition, the suspension was stirred and heated at reflux for 1 h then cooled to 40-50° C. A 50% sodium hydroxide solution (470 g) was added over 30 min. The suspension was heated to reflux (80-82° C.). (This can cause evolution of ammonium gas during heating). After 1 h, the reaction mixture was distilled at atmospheric pressure to about 1.5 L, about half of its original volume, then cooled to 60-70° C. Water (2.5 L) was added. The mixtured was cooled to 30-40° C. before dilute HCl (0.333 L conc HCl+0.667 L water) was added over 20 min. The suspension was stirred at 20° C. for 1 h then filtered through a Buchner funnel. The solid product was washed with water (3×1 L) then dried under N2 overnight to give 534.5 g (97.5% yield) of off-white solid.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0.4 L
Type
solvent
Reaction Step Two
Quantity
470 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97.5%

Synthesis routes and methods II

Procedure details

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester (80 g, 0.3 mol) was dissolved in 1 L of ethanol solution of KOH (28 g, 0.5 mol). The resulting mixture was stirred under nitrogen at 40-45° C. until completion of hydrolysis (TLC, HPLC) in 3 hrs. To the cooled solution were added 0.5 L of 1N aqueous HCl and 0.5 L of water; the resulting mixture was concentrated under reduced pressure. The target compound crystallized out of the aqueous solution when ethanol boiled out; 71.2 g (99%) of the title compound were obtained after drying.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Reactant of Route 3
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Reactant of Route 4
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Reactant of Route 5
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Reactant of Route 6
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Citations

For This Compound
1
Citations
A Nikitenko, D Evrard, AL Sabb, RL Vogel… - … Process Research & …, 2008 - ACS Publications
An alternative synthesis of WAY-253752, 1, a novel, dual-acting SSRI/5HT 1A antagonist, was developed and used for the first scale-up. Initially, the target compound was synthesized …
Number of citations: 24 pubs.acs.org

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